molecular formula C7H5F2N3O B3391534 6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile CAS No. 1806976-41-9

6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile

Cat. No.: B3391534
CAS No.: 1806976-41-9
M. Wt: 185.13 g/mol
InChI Key: FBDARBSCEJIXSC-UHFFFAOYSA-N
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Description

6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H5F2N3O It is a pyridine derivative, characterized by the presence of an amino group, a difluoromethoxy group, and a carbonitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of an appropriate pyridine derivative with difluoromethoxy reagents under controlled conditions. The amino group can be introduced through nucleophilic substitution reactions, while the carbonitrile group is often added via cyanation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives .

Scientific Research Applications

6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and difluoromethoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The carbonitrile group can also participate in various chemical reactions, affecting the compound’s overall behavior .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile include other pyridine derivatives with different substituents, such as:

Uniqueness

What sets this compound apart is the presence of the difluoromethoxy group, which can significantly influence its chemical properties and reactivity. This unique substituent can enhance the compound’s stability and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3O/c8-7(9)13-6-4(3-10)1-2-5(11)12-6/h1-2,7H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDARBSCEJIXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)OC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806976-41-9
Record name 6-amino-2-(difluoromethoxy)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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